8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a molecular structure that includes a chloro group, an ethyl group, and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 8-chloroquinoline as the starting material.
Ethylation: The quinoline undergoes ethylation to introduce the ethyl group at the 1-position.
Oxidation: The ethylated quinoline is then oxidized to form the 4-oxo-1,4-dihydroquinoline structure.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where each step is performed sequentially in separate reactors.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The quinoline ring can be oxidized to form the 4-oxo-1,4-dihydroquinoline structure.
Substitution: The chloro group at the 8-position can undergo substitution reactions with various nucleophiles.
Reduction: The quinoline ring can be reduced to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-1,4-dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolines.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicine: It is used as a precursor in the synthesis of various pharmaceuticals, including antibiotics and antimalarial drugs.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme inhibition.
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Molecular Targets: It interacts with various enzymes and receptors in biological systems.
Pathways Involved: The compound can inhibit specific pathways involved in bacterial cell wall synthesis, leading to its antibacterial properties.
Comparison with Similar Compounds
Ciprofloxacin: A widely used antibiotic with a similar quinoline structure.
Norfloxacin: Another fluoroquinolone antibiotic.
Ofloxacin: Similar to ciprofloxacin, used for treating bacterial infections.
Uniqueness: 8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical properties.
Properties
IUPAC Name |
8-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-14-6-8(12(16)17)11(15)7-4-3-5-9(13)10(7)14/h3-6H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRPUFPMXWKUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307962 | |
Record name | 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51395-55-2 | |
Record name | NSC199382 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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